5-Amino-2-methoxy-4-methylbenzoic acid
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Overview
Description
5-Amino-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol It is a derivative of benzoic acid, characterized by the presence of an amino group, a methoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid typically involves the nitration of 2-methoxy-4-methylbenzoic acid, followed by reduction of the nitro group to an amino group . The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5-nitro-2-methoxy-4-methylbenzoic acid.
Reduction: Reformation of this compound from its nitro derivative.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-methoxy-4-methylbenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amino acids.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-methylbenzoic acid:
4-Methoxy-2-methylbenzoic acid: A positional isomer with different chemical properties and applications.
5-Amino-2-methylbenzoic acid: Used in the synthesis of Hsp90 inhibitors and other pharmaceutical compounds.
Uniqueness: 5-Amino-2-methoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, methoxy group, and methyl group on the benzene ring allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-amino-2-methoxy-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHOYCUGVXDJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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